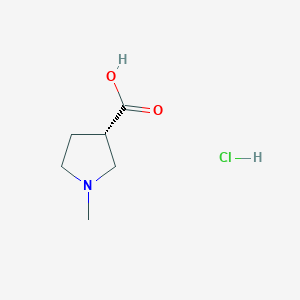
(S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine is a cyclic amine with a five-membered ring. It’s a colorless liquid with an ammonia-like odor . Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH). They’re widely present in many household items, from vinegar (acetic acid) to aspirin (acetylsalicylic acid) . Hydrochloride is an acid salt resulting from the reaction of hydrochloric acid with an organic base .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a pyrrolidine derivative with a carboxylic acid or its derivative, followed by the addition of hydrochloric acid .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrrolidine ring with a carboxylic acid group attached at one position and a methyl group at another. The hydrochloride would likely be associated as an ion pair .
Chemical Reactions Analysis
The reactions of this compound would likely be similar to those of other carboxylic acids and pyrrolidines. Carboxylic acids can participate in a variety of reactions, including esterification and amide formation . Pyrrolidines can undergo reactions at the nitrogen, such as alkylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and the presence of the hydrochloride. Generally, carboxylic acids are polar and can form hydrogen bonds, leading to higher boiling points compared to similar sized hydrocarbons . Pyrrolidines are basic and can be protonated to form a salt, such as a hydrochloride .
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Single Crystals
- Growth and Characterization : LGHCl single crystals are grown via the slow solvent evaporation method. The formation of these crystals is confirmed through techniques like Powder X-ray diffraction (PXRD) and FT-IR analysis .
- Theoretical Simulations : Using DFT/B3LYP/6-311++G (d,p) theory, optimized geometry, first- and second-order hyperpolarizability, and natural bond orbital (NBO) investigations are simulated .
Aqueous Precursors for Nanoparticle Growth
LGHCl, an aromatic amino acid ester hydrochloride salt, facilitates the growth of tin dioxide (SnO2) nanoparticles. The use of LGHCl in an aqueous precursor solution results in smaller SnO2 nanoparticles (as small as 3 nm) with controlled dispersion .
Dermatological Applications
Hypochlorous acid (HOCl), which can be generated from LGHCl, finds applications in dermatology:
- Emerging Areas : Research suggests applications in acne vulgaris, seborrheic dermatitis, and tumor suppression .
Other Potential Fields
While not directly studied with LGHCl, it’s worth exploring its potential in other areas:
Exploring the potential of l-glutamic acid hydrochloride: growth, characterization, and applications in organic nonlinear optical single crystals for optoelectronic and photonic devices Growth and Dispersion Control of SnO2 Nanoparticles Using Aromatic Amino Acid Ester Hydrochloride Salts Hypochlorous Acid: Applications in Dermatology
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3S)-1-methylpyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-7-3-2-5(4-7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H/t5-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWLEGORBDKYIG-JEDNCBNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H](C1)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2357276.png)
![N,N-dimethyl-N'-[5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine](/img/structure/B2357277.png)
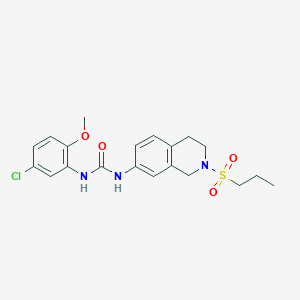
![Ethyl 2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2357280.png)
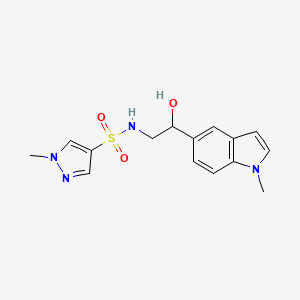
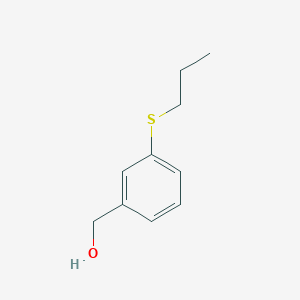
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2357288.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2357289.png)

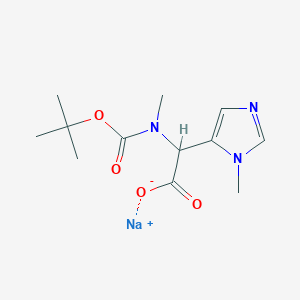
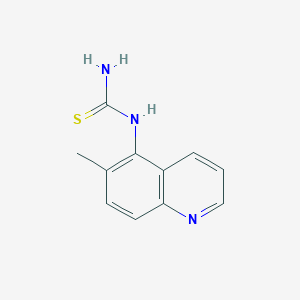
![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate](/img/structure/B2357294.png)
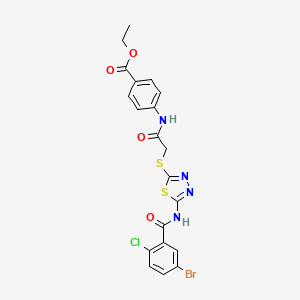
![3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2357299.png)